molecular formula C7H13N B1417196 N-Ethylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-34-1

N-Ethylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1417196
CAS No.: 2187435-34-1
M. Wt: 111.18 g/mol
InChI Key: IXVCLXONVDURQB-UHFFFAOYSA-N
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Description

N-Ethylbicyclo[11This compound is chiral and exists in two enantiomeric forms, R-N-Ethylbicyclo[1.1.1]pentan-1-amine and S-N-Ethylbicyclo[1.1.1]pentan-1-amine. Its structure consists of a bicyclo[1.1.1]pentane core with an ethylamine substituent, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-Ethylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Ethylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced with other functional groups using reagents like alkyl halides or sulfonates.

Scientific Research Applications

N-Ethylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where traditional scaffolds have shown limitations.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-Ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

N-Ethylbicyclo[1.1.1]pentan-1-amine can be compared with other bicyclic amines and bicyclo[1.1.1]pentane derivatives:

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the ethylamine substituent, is less versatile in terms of functionalization and applications.

    Bicyclo[1.1.1]pentane-1-amine: Similar to this compound but without the ethyl group, making it less bulky and potentially less selective in binding interactions.

    Bicyclo[1.1.1]pentane derivatives: Various derivatives with different substituents on the bicyclo[1.1.1]pentane core have been explored for their unique properties and applications in drug discovery and materials science.

This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-8-7-3-6(4-7)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVCLXONVDURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284588
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-34-1
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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